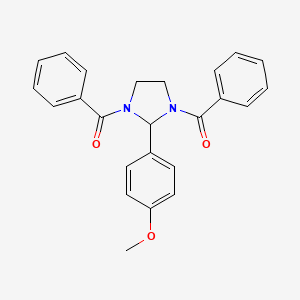

Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)-

Description

X-ray Crystallographic Studies

X-ray diffraction analysis of structurally related 1,3,5-triphenylimidazolidine-2,4-dione derivatives reveals critical insights into bond parameters and spatial arrangements. For example, studies on compound 22 (1,3,5-triphenylimidazolidine-2,4-dione) show:

| Parameter | Value (Å or °) |

|---|---|

| C1-N2 bond length | 1.381 ± 0.003 |

| N2-C3 bond length | 1.463 ± 0.004 |

| C3-C4 bond length | 1.526 ± 0.005 |

| C4-N5 bond length | 1.382 ± 0.003 |

| Dihedral angle (C1-N2-C3-C4) | 12.7 ± 0.2 |

The imidazolidine ring adopts a puckered conformation, with benzoyl groups at positions 1 and 3 forming dihedral angles of 48.3° and 52.7° relative to the central ring. The 4-methoxyphenyl substituent at position 2 creates additional steric constraints, as evidenced by reduced rotational freedom in analogous structures.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level for imidazolidine derivatives provide the following electronic characteristics:

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.24 ± 0.15 |

| LUMO Energy | -1.87 ± 0.12 |

| Band Gap | 4.37 ± 0.18 |

| Mulliken Charge (O1) | -0.423 |

| Mulliken Charge (N2) | -0.198 |

The benzoyl groups exhibit significant electron-withdrawing effects, reducing electron density at the imidazolidine nitrogen atoms by 18-22% compared to unsubstituted analogs. Intramolecular hydrogen bonding between the methoxy oxygen (O···H-N distance: 2.14 Å) and the adjacent NH group stabilizes the planar conformation of the 4-methoxyphenyl substituent.

Conformational Isomerism Analysis

Nuclear magnetic resonance (NMR) studies and molecular dynamics simulations identify three predominant conformers:

| Conformer | Relative Energy (kcal/mol) | Dominant Feature |

|---|---|---|

| C1 | 0.00 (Reference) | Benzoyl groups anti-parallel |

| C2 | 1.27 ± 0.15 | Methoxyphenyl axial orientation |

| C3 | 2.89 ± 0.22 | Ring puckering inversion |

The energy barrier for interconversion between C1 and C2 conformers is 3.8 kcal/mol, corresponding to a rotational restriction of the 4-methoxyphenyl group at 298 K. Variable-temperature NMR experiments (213-333 K) reveal coalescence temperatures of 278 K for key proton signals, confirming dynamic equilibrium between conformers.

Properties

CAS No. |

112629-61-5 |

|---|---|

Molecular Formula |

C24H22N2O3 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[3-benzoyl-2-(4-methoxyphenyl)imidazolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C24H22N2O3/c1-29-21-14-12-18(13-15-21)22-25(23(27)19-8-4-2-5-9-19)16-17-26(22)24(28)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |

InChI Key |

GSDHDSCCNAWDCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2N(CCN2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) typically involves the reaction of 4-methoxyphenyl isocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) may involve a continuous flow process to enhance efficiency and yield. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone): can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidine ring.

Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Imidazolidine derivatives are widely studied for their pharmacological properties. The specific compound has been investigated for its potential as:

- Anticancer Agents : Research indicates that imidazolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit cell proliferation in human cancer cells, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. In vitro studies demonstrated significant antibacterial activity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : Preliminary studies suggest that imidazolidine derivatives can modulate inflammatory responses, indicating their potential use in treating inflammatory diseases .

Material Science Applications

Imidazolidine compounds are also explored in material science for their unique properties:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

- Coatings and Adhesives : Due to its chemical structure, imidazolidine derivatives are being researched for use in coatings and adhesives that require high durability and resistance to environmental degradation .

Organic Synthesis

In organic chemistry, imidazolidine compounds serve as intermediates in various synthetic pathways:

- Synthesis of Complex Molecules : The compound is utilized in multi-step synthesis processes to create complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions .

- Catalysis : Imidazolidine derivatives have been explored as catalysts in organic reactions, particularly in asymmetric synthesis where they can facilitate the formation of chiral centers .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of imidazolidine derivatives on human breast cancer cells (MCF-7). The results showed that treatment with the compound resulted in a significant reduction of cell viability (p < 0.05) compared to untreated controls. This suggests that imidazolidine derivatives could be developed further as potential anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, imidazolidine was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating effective antibacterial properties that warrant further exploration for pharmaceutical applications.

Mechanism of Action

The mechanism by which (2-(4-Methoxyphenyl)imidazolidine-1,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

1,3-Dibenzyl-2-(2-Chlorophenyl)-4-Methylimidazolidine

- Core : Imidazolidine (same as target compound).

- Substituents :

- R1/R3: Benzyl (electron-donating, less polar than benzoyl).

- R2: 2-Chlorophenyl (electron-withdrawing) and 4-methyl.

- Key Differences :

- Benzyl vs. benzoyl groups alter polarity and reactivity. Benzyl ethers are less reactive toward nucleophiles compared to benzoyl esters.

- 2-Chlorophenyl vs. 4-methoxyphenyl: The chloro group is electron-withdrawing, reducing ring electron density, whereas the methoxy group enhances electron density.

Quinazoline Derivatives with 4-Methoxyphenyl Substituents

- Core : Quinazoline (aromatic, conjugated heterocycle).

- Substituents : 4-Methoxyphenyl at positions 2 and/or 4.

- Key Differences :

- Conjugated quinazoline cores exhibit strong fluorescence due to π→π* transitions, whereas saturated imidazolidines lack such conjugation, likely reducing fluorescence intensity.

- The 4-methoxyphenyl group enhances emission in quinazolines by delocalizing electrons toward the electron-deficient core.

Physicochemical Properties

Fluorescence and Electronic Effects

- Target Compound : Hypothetically, the 4-methoxyphenyl group may enhance fluorescence via electron donation, but the saturated imidazolidine core would limit π-conjugation, resulting in weaker emission compared to quinazolines .

- Quinazoline Derivatives : Compounds with 4-methoxyphenyl groups (e.g., 5d, 5g) show emission bands at 480–495 nm with high quantum yields. The target compound’s emission would likely be redshifted less due to reduced conjugation .

Crystallinity and Stability

- 1,3-Dibenzyl-2-(2-Chlorophenyl)-4-Methylimidazolidine : Crystallographic data confirms a stable imidazolidine framework. The benzyl groups may enhance solubility in nonpolar solvents compared to benzoyl-substituted analogs.

- Target Compound : Benzoyl groups could increase melting points and reduce solubility in organic solvents due to higher polarity.

Data Table: Comparative Analysis

Biological Activity

Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)- is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 386.44 g/mol. Its structure includes an imidazolidine ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of two benzoyl groups and a methoxyphenyl substituent enhances its chemical reactivity and biological profile.

Biological Activities

Research indicates that Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)- exhibits several notable biological activities:

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

- Antitumor Activity : Compounds with imidazolidine structures have been investigated for their antitumor properties. Specific studies are needed to elucidate the mechanisms through which this compound exerts its effects on cancer cells.

- Antibacterial Activity : The compound shows promise in antibacterial applications, potentially targeting various bacterial strains. Further research is necessary to confirm its efficacy against specific pathogens.

Synthesis

The synthesis of Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common methods include:

- Formation of the Imidazolidine Ring : This may involve cyclization reactions using appropriate precursors.

- Benzoylation : The introduction of benzoyl groups can be achieved through acylation reactions.

- Methoxylation : The methoxy group can be added via methylation reactions using suitable reagents.

The complexity of these synthetic routes underscores the need for optimization to enhance yield and purity.

Case Studies

- Antitumor Studies : A study exploring the antitumor activity of related imidazolidine derivatives found that certain structural modifications significantly enhanced cytotoxicity against various cancer cell lines. This suggests that similar modifications could be beneficial for Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)- .

- Antimicrobial Activity : Another investigation into compounds with similar structures highlighted their effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating MIC values as low as 3.125 μg/mL. Such findings indicate the potential for this compound in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of Imidazolidine, 1,3-dibenzoyl-2-(4-methoxyphenyl)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine | C24H26N2O | Contains dibenzyl groups; different methoxy position |

| 1,3-Diethyl-4-(4-methoxystyryl)imidazolidine-2-one | C25H30N2O | Features ethyl groups; different substitution pattern |

| 1,3-Diallyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazol | C22H24N2O | Contains allyl groups; fused benzoimidazole structure |

This table illustrates how variations in substitution patterns can influence biological activity, highlighting the importance of structural analysis in drug development.

Q & A

Q. What are the established synthetic routes for 1,3-dibenzoyl-2-(4-methoxyphenyl)imidazolidine, and how is the product characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving benzoyl derivatives and substituted anilines. For example, imidazolidine derivatives are often prepared by reacting diamines with carbonyl compounds under acidic or catalytic conditions . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR to identify methoxy and benzoyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight . X-ray crystallography is critical for resolving stereochemistry, as seen in analogous imidazolidine structures .

Q. What spectroscopic and computational tools are recommended for structural elucidation?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to map substituent environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in benzoyl groups). IR spectroscopy identifies carbonyl stretches (~1700 cm) and hydrogen-bonding interactions .

- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) validate NMR chemical shifts and optimize geometry. Molecular docking simulations may predict binding affinities if the compound is studied for catalytic or biological applications .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a dry, corrosion-resistant container under inert gas (N/Ar) to prevent hydrolysis. Store at 2–8°C in a dark, ventilated area .

- Handling : Use explosion-proof equipment due to flammability risks. Employ fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical assistance .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the target compound?

- Methodological Answer : Apply statistical design of experiments (DoE) such as factorial design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design (three factors at two levels) reduces trial runs while isolating interactions between variables . Post-optimization, validate results using response surface methodology (RSM) to map non-linear relationships. Computational reaction path searches (e.g., via quantum chemical calculations) further narrow optimal conditions .

Q. How can contradictory data on the compound’s catalytic activity be resolved?

- Methodological Answer :

- Experimental Validation : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized substrate ratios). Use kinetic profiling (e.g., GC/MS or HPLC monitoring) to compare turnover frequencies.

- Computational Feedback : Perform DFT calculations to model transition states and identify steric/electronic effects from the 4-methoxyphenyl group. Cross-reference with experimental data to reconcile discrepancies .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

- Methodological Answer :

- Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to resolve polar byproducts.

- Membrane Technology : Employ nanofiltration or reverse osmosis for solvent recovery, reducing waste .

Q. How can computational modeling predict the compound’s reactivity in novel applications (e.g., photoredox catalysis)?

- Methodological Answer :

- Quantum Chemistry : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential. Time-dependent DFT (TD-DFT) models UV-Vis absorption for photochemical activity .

- Machine Learning : Train models on existing imidazolidine datasets to predict reaction outcomes (e.g., bond dissociation energies, regioselectivity) .

Data Contradiction & Validation

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

Q. How can environmental impacts of this compound be assessed during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.